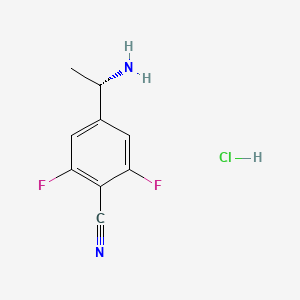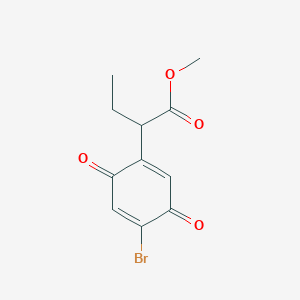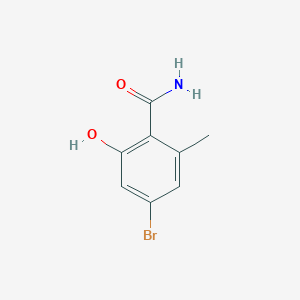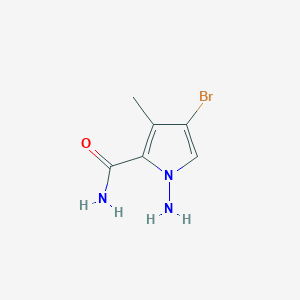
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is a chiral primary amine compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitrile group and two fluorine atoms on the benzene ring, making it a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method is the catalytic asymmetric synthesis, which utilizes chiral catalysts to achieve high enantiomeric excess and yield . Another approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to the desired chiral amine with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs biocatalysts and engineered enzymes to achieve efficient and scalable synthesis. These methods are preferred due to their high selectivity, environmentally friendly nature, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, primary amines, and oximes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and leading to various biochemical effects. The presence of the nitrile and fluorine groups enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(1-Aminoethyl)-6-fluoroquinolin-2(1H)-one hydrochloride
- (S)-3-(1-Aminoethyl)pyridin-2-amine hydrochloride
- (S)-3-(1-Aminoethyl)aniline hydrochloride
Uniqueness
(S)-4-(1-Aminoethyl)-2,6-difluorobenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which includes two fluorine atoms and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H9ClF2N2 |
|---|---|
Poids moléculaire |
218.63 g/mol |
Nom IUPAC |
4-[(1S)-1-aminoethyl]-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H8F2N2.ClH/c1-5(13)6-2-8(10)7(4-12)9(11)3-6;/h2-3,5H,13H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
DSOFEXJZLQONPO-JEDNCBNOSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
SMILES canonique |
CC(C1=CC(=C(C(=C1)F)C#N)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylic acid](/img/structure/B15329861.png)










![2-(Methylthio)naphtho[2,1-d]thiazole](/img/structure/B15329941.png)


